molecular formula C14H12O3S B8512960 3-(4-methoxyphenyl)sulfanylbenzoic Acid CAS No. 128950-14-1

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No. B8512960
M. Wt: 260.31 g/mol
InChI Key: GDTFNFKJJCBOJF-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

Cu(I) iodide (10 mg, 0.05 mmol), potassium carbonate (414 mg, 3.0 mmol) and 3-iodobenzoic acid (248 mg, 1.0 mmol) were charged into a screw-capped test tube with Teflon-lining. The tube was evacuated and backfilled with argon (3 cycles). 2-Propanol (1.0 mL, bench grade solvent without degassing and pre-drying), ethylene glycol (111 μL, 2.0 mmol, bench grade solvent) and 4-methoxythiophenol (123 μL, 1.0 mmol) were added by syringes at room temperature. The tube was heated to 80° C. and stirred for 24 hours. The reaction mixture was then allowed to reach room temperature. Ethyl acetate (˜5 mL), water (˜10 mL) and dil. HCl were added to reach pH 3-4. The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL). The combined organic phase was passed through a short pad of silica (0.5 cm diameter×1 cm height). Solvent was removed and the yellow residue was redissolved in minimum amount of CH2Cl2. Hexane was added slowly and the solution was stand overnight at room temperature. White crystal was obtained as the titled product (221 mg, 85% yield). Rf=0.2 (hexane/ethyl acetate=2/1) (Note: same Rf value as the starting material). Melting point; 121-123° C. 1H NMR (CDCl3, 300 MHz) δ 10.68 (brs, 1 H), 7.86 (s, 1 H), 7.82 (dt, 1 H, J=1.8 Hz, 6.6 Hz), 7.42 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 7.28-7.31 (m, 2 H), 6.90 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 3.83 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 172.0, 160.3, 140.3, 136.1, 132.8, 130.2, 129.2, 129.1, 127.4, 123.1, 55.7. IR (neat, cm−1) 2964 (broad), 2943, 2902, 2875, 2856, 2840, 2813, 2360, 2342, 1688. MS (EI) m/z (relative intensity) 260 (100). Anal. Cald. for C14H12O3S, Cald. C, 64.60; H, 4.65. Found C, 64.52; H, 4.68.
Quantity
111 μL
Type
reactant
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12].C(O)CO.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([SH:29])=[CH:25][CH:24]=1.Cl>O.C(OCC)(=O)C.CC(O)C>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[CH:25][CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
111 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
123 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
1 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Cu(I) iodide
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
414 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
248 mg
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was evacuated
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the yellow residue was redissolved in minimum amount of CH2Cl2
ADDITION
Type
ADDITION
Details
Hexane was added slowly
WAIT
Type
WAIT
Details
the solution was stand overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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